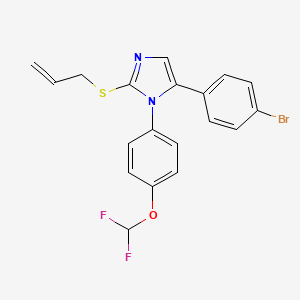

2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-prop-2-enylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrF2N2OS/c1-2-11-26-19-23-12-17(13-3-5-14(20)6-4-13)24(19)15-7-9-16(10-8-15)25-18(21)22/h2-10,12,18H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPNJDCZMPNWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For instance, glyoxal and aniline can be used to form the imidazole core.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of the Difluoromethoxyphenyl Group:

Addition of the Allylthio Group: The allylthio group can be added via a thiolation reaction, where an allyl halide reacts with a thiol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and scalability of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Nucleophiles: Amines, thiols.

Major Products

Sulfoxides and Sulfones: From oxidation of the allylthio group.

Phenyl Derivatives: From reduction of the bromophenyl group.

Substituted Imidazoles: From nucleophilic substitution of the difluoromethoxy group.

Scientific Research Applications

Chemistry

In chemistry, 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of imidazole derivatives with biological targets. Its structural features may enable it to bind to specific enzymes or receptors, providing insights into biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. Imidazole derivatives are known for their antifungal, antibacterial, and anticancer activities. The presence of the allylthio, bromophenyl, and difluoromethoxy groups may enhance its bioactivity and selectivity towards certain biological targets.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its chemical stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The bromophenyl and difluoromethoxy groups may enhance binding affinity and specificity, while the allylthio group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Analysis of Key Imidazole Derivatives

Key Observations:

1-Position Variations :

- The difluoromethoxy group in the target compound offers moderate electron withdrawal compared to the stronger electron-withdrawing trifluoromethoxy group in . This may influence solubility and receptor binding.

- The 4-fluorobenzyl group in introduces aromatic fluorine, enhancing metabolic stability but reducing bulk compared to diaryl substituents.

2-Position Reactivity: Allylthio vs. Thiol (-SH) in enables disulfide bond formation but requires stabilization due to oxidation sensitivity.

5-Position Halogen Effects :

- The 4-bromophenyl group is common across all compounds, suggesting its role in π-π stacking or halogen bonding.

Key Observations:

Physicochemical and Pharmacological Properties

Biological Activity

2-(Allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole is a synthetic compound belonging to the imidazole class, known for its diverse biological activities. This compound features an allylthio group and difluoromethoxy phenyl substituents, which may enhance its pharmacological properties. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : This is achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

- Introduction of Substituents : The allylthio group and difluoromethoxy group can be introduced via nucleophilic substitution reactions.

- Purification : Techniques such as recrystallization or chromatography are used to obtain high-purity products.

Antimicrobial Properties

Imidazole derivatives are widely recognized for their antimicrobial properties. Studies have shown that compounds similar to 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole exhibit significant activity against various bacterial and fungal strains. For instance, research has indicated that certain imidazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Recent investigations into imidazole derivatives suggest potential anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

The biological activity of 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole may involve:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.

- Receptor Modulation : It could modulate receptor functions, affecting downstream signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 20 | Staphylococcus aureus |

| Compound B | 30 | Candida albicans |

| 2-(Allylthio)-5-(4-bromophenyl)-1H-imidazole | 25 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that compounds similar to 2-(allylthio)-5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazole can significantly reduce cell viability in breast and prostate cancer models. The mechanism was attributed to the activation of apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.